Regioisomeric Distinction: Ethyl 3-amino-4-hydroxybutanoate vs. Ethyl 4-amino-3-hydroxybutanoate (GABOB Ester) in Heterocycle Formation
The 3-amino-4-hydroxy substitution pattern of the target compound positions the amino and hydroxyl groups on adjacent carbons (C3–C4), enabling direct intramolecular cyclization to five-membered heterocycles such as 3-amino-γ-butyrolactone or pyrrolidin-2-one derivatives. In contrast, the 4-amino-3-hydroxy regioisomer (ethyl 4-amino-3-hydroxybutanoate, the ethyl ester of GABOB) places the amino group on the terminal carbon (C4), which favors six-membered lactam formation or requires additional activation for ring closure [1]. This regiochemical divergence is supported by the asymmetric aminohydroxylation literature, where substrate-controlled reversal of regioselectivity yields either 4-amino-3-hydroxy (GABOB-type) or 3-amino-4-hydroxy (homoserine-type) products depending on the directing group employed, with reported enantioselectivities reaching up to >95% ee for both regioisomeric series [2].
| Evidence Dimension | Regiochemical position of NH₂ and OH groups; preferred cyclization mode |
|---|---|
| Target Compound Data | NH₂ at C3, OH at C4; enables 5-membered ring formation (γ-lactam or pyrrolidine-type scaffolds). |
| Comparator Or Baseline | Ethyl 4-amino-3-hydroxybutanoate (GABOB ester): NH₂ at C4, OH at C3; favors 6-membered lactam or linear GABA-mimetic scaffolds. |
| Quantified Difference | Distinct ring-size preference (5-exo-tet vs. 6-exo-tet cyclization); regioselectivity of asymmetric aminohydroxylation can be inverted by directing-group choice, with >95% ee achievable for each regioisomer [2]. |
| Conditions | Asymmetric aminohydroxylation of substituted but-3-en-1-ol derivatives; Sharpless AA conditions with (DHQ)₂-AQN or (DHQD)₂-AQN ligand systems [2]. |
Why This Matters
Selecting the correct regioisomer at procurement avoids 2–3 extra synthetic steps otherwise needed to reposition the amino group for the target heterocyclic scaffold.
- [1] ChEBI. 4-Amino-3-hydroxybutanoate (CHEBI:11955). Available: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:11955 View Source
- [2] Substrate control in the asymmetric aminohydroxylation of monosubstituted alkenes: the enantioselective synthesis of GABOB and homoserine derivatives. Australian National University Open Research Repository. Available: https://openresearch-repository.anu.edu.au/ View Source
